Cxcr2-IN-2
Overview
Description
CXCR2-IN-2 is a small molecule inhibitor that targets the C-X-C chemokine receptor type 2 (CXCR2). This receptor is involved in various inflammatory responses and is expressed on the surface of several cell types, including neutrophils, endothelial cells, and some cancer cells. CXCR2 plays a crucial role in the migration and activation of neutrophils, making it a significant target for therapeutic interventions in inflammatory diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CXCR2-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the synthesis of the core chemical structure, which serves as the backbone for further modifications.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the compound’s binding affinity and selectivity for CXCR2.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing robust purification methods. The use of automated synthesis and purification systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
CXCR2-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting Agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
CXCR2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CXCR2 in various chemical reactions and pathways.
Biology: Employed in research to understand the biological functions of CXCR2, particularly in the context of inflammation and immune responses.
Medicine: Investigated as a potential therapeutic agent for treating inflammatory diseases, cancer, and other conditions involving CXCR2 signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CXCR2.
Mechanism of Action
CXCR2-IN-2 exerts its effects by binding to the CXCR2 receptor and inhibiting its activity. This inhibition prevents the receptor from interacting with its natural ligands, such as interleukin-8 (IL-8), thereby blocking downstream signaling pathways. The inhibition of CXCR2 signaling reduces the migration and activation of neutrophils, leading to decreased inflammation and tumor progression .
Comparison with Similar Compounds
Similar Compounds
Navarixin: Another CXCR2 inhibitor that has been studied for its potential in treating inflammatory diseases and cancer.
AZ10397767: A thiazolopyrimidine-based inhibitor that targets both CXCR2 and CCR2.
Uniqueness of CXCR2-IN-2
This compound is unique in its high selectivity and potency for CXCR2, making it a valuable tool for studying the specific roles of this receptor in various biological processes. Its distinct chemical structure and binding properties differentiate it from other CXCR2 inhibitors, providing unique advantages in research and therapeutic applications .
Properties
IUPAC Name |
1-[4-chloro-2-hydroxy-3-[(3S)-3-methyloxolan-3-yl]sulfonylphenyl]-3-[(1R)-2-methylcyclopent-2-en-1-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O5S/c1-11-4-3-5-13(11)20-17(23)21-14-7-6-12(19)16(15(14)22)27(24,25)18(2)8-9-26-10-18/h4,6-7,13,22H,3,5,8-10H2,1-2H3,(H2,20,21,23)/t13-,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXKACKCTLURQN-ACJLOTCBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC1NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3(CCOC3)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@H]1NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@]3(CCOC3)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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